![molecular formula C16H17N3S B12611162 5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-19-4](/img/structure/B12611162.png)
5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4-amines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4-amines may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis. This inhibition disrupts the energy metabolism of the bacteria, leading to its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
4-Amino-5-methyl-thieno[2,3-d]pyrimidine:
Uniqueness
5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thienopyrimidine derivatives .
Propriétés
Numéro CAS |
917909-19-4 |
|---|---|
Formule moléculaire |
C16H17N3S |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
5-methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-6-12-7-4-5-8-13(12)19-15-14-11(2)9-20-16(14)18-10-17-15/h4-5,7-10H,3,6H2,1-2H3,(H,17,18,19) |
Clé InChI |
LQZMICGVYHUKQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


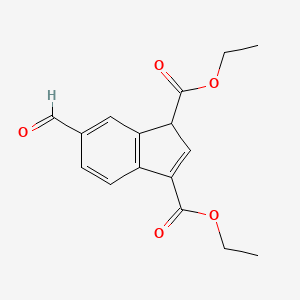
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
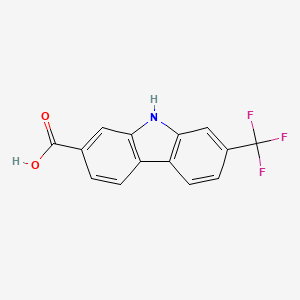
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
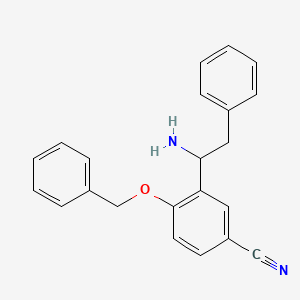
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
silane](/img/structure/B12611139.png)
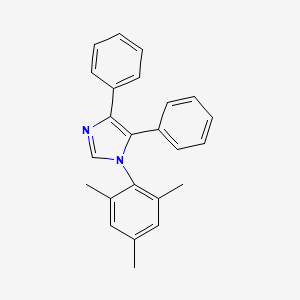
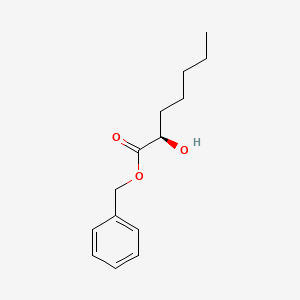
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)

